molecular formula C24H29N7O B5953351 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B5953351
M. Wt: 431.5 g/mol
InChI Key: DRBZYDQLNLYGTC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine class, characterized by a central triazine ring substituted with a 3,4-dihydroquinolinyl group at position 4 and a piperazinylmethyl group bearing a 3-methoxyphenyl moiety at position 5. Its design leverages the triazine core’s versatility for modular substitutions, enabling fine-tuning of physicochemical and biological properties .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-32-20-9-4-8-19(16-20)30-14-12-29(13-15-30)17-22-26-23(25)28-24(27-22)31-11-5-7-18-6-2-3-10-21(18)31/h2-4,6,8-10,16H,5,7,11-15,17H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBZYDQLNLYGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from 1,3,5-Triazine Derivatives ()

Key analogs from the same synthetic study include:

Compound ID Position 4 Substituent Position 6 Substituent Yield (%) Melting Point (°C) Notable Features
9{6,17} 3,4-Dihydroisoquinolinyl 3,4,5-Trimethoxyphenyl 38 198–199 High methoxy content
9{7,9} Indolinyl 4-Methoxyphenyl 35 219–220 Electron-donating substituent
9{7,11} Indolinyl 4-Trifluoromethylphenyl 27 227–228 Electron-withdrawing substituent
Target Compound 3,4-Dihydroquinolinyl 4-(3-Methoxyphenyl)piperazinylmethyl N/A N/A Hybrid piperazine-aryl substitution

Key Observations:

  • Substituent Effects on Yield: Electron-rich aryl groups (e.g., 4-methoxyphenyl in 9{7,9}) correlate with moderate yields (35%), while bulky groups like trifluoromethyl (9{7,11}) reduce yields (27%) due to steric hindrance .
  • Melting Points: Higher melting points (e.g., 227–228°C for 9{7,11}) suggest enhanced crystallinity with electron-withdrawing groups, which may improve stability but reduce solubility.

Piperazine-Substituted Triazines ( and )

  • CAS 907972-28-5 (): Structure: 4-(3,4-Dihydroquinolinyl)-6-[(4-ethylpiperazinyl)methyl]-1,3,5-triazin-2-amine. Molecular Formula: C₁₉H₂₇N₇. Comparison: Replacing the 3-methoxyphenyl group with an ethyl group simplifies the piperazine substituent, likely reducing lipophilicity (clogP) and altering pharmacokinetics .
  • Compound from :

    • Structure: 6-[[4-(3-Chlorophenyl)piperazinyl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.
    • Comparison: The 3-chlorophenyl group introduces electron-withdrawing effects, contrasting with the 3-methoxyphenyl’s electron-donating nature. Chlorine may enhance metabolic stability but reduce solubility .

Coumarin-Triazine Hybrids ()

  • Compound 11 (): Structure: 4-[7-(Diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine. Activity: IC₅₀ = 1.51–2.60 μM against cancer cell lines. Comparison: The coumarin-triazine hybrid demonstrates that piperazine-aryl substitutions (e.g., phenylpiperazinyl) enhance cytotoxicity. The target compound’s 3-methoxyphenyl group may offer similar π-π stacking interactions but with improved solubility due to the methoxy group .

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